molecular formula C12H13N3O2S B1304377 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine CAS No. 860648-93-7

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

Cat. No.: B1304377
CAS No.: 860648-93-7
M. Wt: 263.32 g/mol
InChI Key: XUOYIZBDMDPDEJ-UHFFFAOYSA-N
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Description

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine is a chemical compound identified in scientific research as an inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that is critical for the stability, maturation, and proper folding of a diverse set of "client proteins," many of which are directly involved in oncogenic signaling and tumor progression . By targeting the ATP-binding site in the N-terminal domain of Hsp90, this inhibitor disrupts the chaperone function, leading to the subsequent degradation of these client proteins via the ubiquitin-proteasome pathway . This mechanism makes Hsp90 a compelling target for anticancer drug discovery. The research value of this compound was highlighted in a study that employed fragment-based screening and structure-based drug design to develop novel Hsp90 inhibitors, with the ultimate goal of creating orally available anticancer therapeutics . Researchers can utilize this compound as a valuable tool molecule for probing Hsp90 biology, validating its role in various cancer cell models, and as a starting point for further structural optimization in medicinal chemistry campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)18(16,17)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOYIZBDMDPDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377576
Record name 4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860648-93-7
Record name 4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrimidine and toluene-4-sulfonyl chloride.

    Reaction Conditions: The reaction between 4-methylpyrimidine and toluene-4-sulfonyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine is its antiviral properties. Research has demonstrated that compounds incorporating this structure exhibit significant antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4). In a study involving a series of synthesized derivatives, it was found that several compounds with this moiety achieved over 70% viral reduction in plaque assays, demonstrating their potential as antiviral agents .

Anticancer Potential

The compound has also shown promise in cancer research. Its ability to inhibit specific cancer cell lines has been reported, with studies indicating that derivatives containing the pyrimidine-sulfonamide structure can act as effective anticancer agents. The structure-activity relationship (SAR) analyses suggest that modifications to the sulfonamide group can enhance antiproliferative effects against various cancer types .

Case Studies

  • Antiviral Efficacy : In a comparative study against HSV-1 and CBV4, several derivatives of this compound showed IC50 values significantly lower than those of standard antiviral drugs like acyclovir. This highlights its potential as a lead compound for developing new antiviral therapies .
  • Anticancer Activity : A series of synthesized pyrimidine derivatives were evaluated against breast cancer cell lines (MCF-7). The results indicated that certain modifications to the sulfonamide group resulted in enhanced cytotoxicity, suggesting pathways for further drug development targeting specific cancer types .

Summary Table of Applications

ApplicationDescriptionKey Findings
Antiviral Activity Effective against HSV-1 and CBV4Over 70% viral reduction in plaque assays
Anticancer Potential Inhibits growth in various cancer cell linesSignificant cytotoxic effects observed
Mechanism of Action Binds to Hsp90α protein, disrupting its functionImpairs protein stability leading to cancer cell apoptosis

Mechanism of Action

The mechanism of action of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Substituent (Position 6) Molecular Formula Molar Mass (g/mol) Key Electronic Features
4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-amine Toluene-4-sulfonyl C₁₂H₁₃N₃O₂S 263.31 Strong electron-withdrawing (sulfonyl)
4-Methyl-6-(piperidin-1-yl)-pyrimidin-2-amine Piperidin-1-yl C₁₀H₁₆N₄ 192.27 Electron-donating (aliphatic amine)
4-Methyl-6-(pyridin-2-yl)-pyrimidin-2-amine Pyridin-2-yl C₁₀H₁₁N₅ 201.23 Aromatic, weak electron-withdrawing (N-heterocycle)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-pyrimidin-2-amine 4-Fluorophenylsulfanyl C₁₀H₇ClFN₃S 255.70 Moderate electron-withdrawing (sulfanyl, Cl, F)
Key Observations:
  • Electronic Effects : The toluene-4-sulfonyl group in the target compound imparts significant electron-withdrawing character, which may stabilize negative charges and influence reactivity in substitution reactions. In contrast, the piperidin-1-yl group (analog ) is electron-donating, increasing pyrimidine ring basicity.
  • Steric Considerations : The bulky toluene-4-sulfonyl group may hinder steric access to the pyrimidine core compared to smaller substituents like pyridin-2-yl or sulfanyl .
  • Lipophilicity : The sulfonyl group enhances hydrophilicity, whereas the sulfanyl group in and the aromatic pyridinyl group in increase lipophilicity, affecting membrane permeability.

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the piperidin-1-yl analog , which may exhibit higher solubility in organic solvents.
  • Stability : Sulfonyl groups are generally resistant to oxidation, whereas sulfanyl groups (as in ) are more prone to oxidation, forming sulfoxides or sulfones.

Biological Activity

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S, exhibits potential therapeutic applications, particularly in oncology and antimicrobial research.

The compound's structure includes a pyrimidine ring substituted with a toluene sulfonyl group, which is crucial for its biological activity. The sulfonyl moiety enhances solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

Research indicates that this compound demonstrates several key biological activities:

  • Aurora A Kinase Inhibition : This compound has been identified as an inhibitor of Aurora A kinase, a critical enzyme involved in cell cycle regulation. Inhibition of this kinase can lead to disruption of mitotic processes in cancer cells, presenting a potential pathway for cancer treatment.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use in treating infections.

1. Aurora A Kinase Inhibition

A study focusing on the inhibition of Aurora A kinase revealed that this compound effectively reduced kinase activity in vitro. The IC50 value was determined to be approximately 150 nM, showcasing its potency as a selective inhibitor compared to other compounds tested.

2. Antimicrobial Activity

In vitro assays demonstrated that the compound displayed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, depending on the bacterial strain tested.

Case Study 1: Cancer Cell Line Studies

In a study assessing the effects of various pyrimidine derivatives on cancer cell lines, this compound was tested against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer lines. The compound exhibited notable cytotoxicity with IC50 values of 12 µM for MCF-7 and 18 µM for A549 cells, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. It was found to be effective against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in overcoming antibiotic resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the sulfonyl group and pyrimidine ring can significantly affect the biological activity of the compound. For instance:

ModificationEffect on Activity
Electron-withdrawing groups on the aromatic ringIncreased potency against Aurora A kinase
Alterations in the alkyl substituentsVariability in antimicrobial efficacy

Q & A

Q. What are the optimal synthetic routes for 4-methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, toluene-4-sulfonyl chloride can react with a pyrimidin-2-ylamine precursor under reflux in xylene, catalyzed by p-toluenesulfonic acid, to introduce the sulfonyl group . Optimization variables include:
  • Temperature : 80–120°C (reflux conditions).
  • Catalyst : p-toluenesulfonic acid (0.5–1 mol%).
  • Solvent : Polar aprotic solvents (e.g., DMF) or xylene for high-temperature stability.
    Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at C4, sulfonyl at C6). Aromatic protons appear as distinct doublets (δ 7.2–8.5 ppm for toluene-sulfonyl) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles. For example, sulfonyl-O distances typically range 1.42–1.45 Å, confirming covalent bonding .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 307.08) .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer :
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate ≥98% purity.
  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The sulfonyl group deactivates the pyrimidine ring, requiring Pd-catalyzed conditions for Suzuki-Miyaura coupling. Optimize using:
  • Catalyst : Pd(PPh3_3)4_4 (5 mol%).
  • Base : K2_2CO3_3 in DMF/H2_2O (3:1).
  • Temperature : 90°C for 12–24 hours.
    Monitor regioselectivity via LC-MS, as steric hindrance from the sulfonyl group may favor C4/C6 substitution .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09, B3LYP/6-31G**) with X-ray data. Adjust torsional angles for sulfonyl-pyrimidine dihedral mismatches >5° .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds from sulfonyl groups) to explain packing discrepancies .

Q. How can this compound serve as a scaffold for kinase inhibitors, and what assays validate its pharmacological potential?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, CDK2). Prioritize derivatives with ΔG < –8 kcal/mol .
  • In Vitro Assays :
  • Kinase Inhibition : Measure IC50_{50} via ADP-Glo™ assay (e.g., 10–50 µM range for CDK2 inhibition).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116) to assess selectivity .

Q. What role does the compound play in crystal engineering for supramolecular assemblies?

  • Methodological Answer : The sulfonyl group facilitates hydrogen-bonded networks. Design co-crystals with:
  • Co-formers : Carboxylic acids (e.g., fumaric acid) for robust O–H···O=S interactions.
  • Solvent : Use methanol/water mixtures to promote π-π stacking of pyrimidine rings.
    Analyze via PXRD and DSC to confirm lattice stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

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